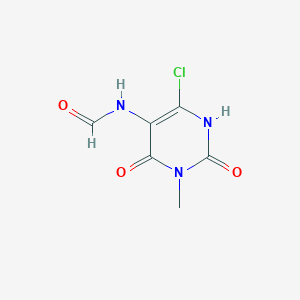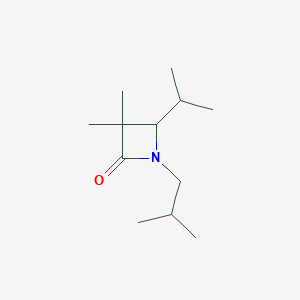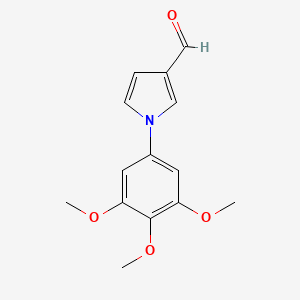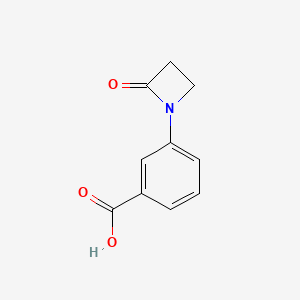
N-(6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group, a methyl group, and a formamide group attached to a tetrahydropyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide typically involves the reaction of 6-chloro-3-methyluracil with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
N-(6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: A related compound with an amino group instead of a chloro group.
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl derivatives: Compounds with similar core structures but different substituents.
Uniqueness
N-(6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
89380-01-8 |
|---|---|
Molecular Formula |
C6H6ClN3O3 |
Molecular Weight |
203.58 g/mol |
IUPAC Name |
N-(6-chloro-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide |
InChI |
InChI=1S/C6H6ClN3O3/c1-10-5(12)3(8-2-11)4(7)9-6(10)13/h2H,1H3,(H,8,11)(H,9,13) |
InChI Key |
AAIHBUWLYQWAIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)Cl)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14393235.png)

![1,1'-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine](/img/structure/B14393252.png)


![(2S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid](/img/structure/B14393267.png)

![3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one](/img/structure/B14393276.png)
![1,1'-[Disulfanediyldi(propane-3,1-diyl)]dibenzene](/img/structure/B14393289.png)


![3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B14393318.png)
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)
